molecular formula C25H28N2O2 B10880760 1-[(3-Methoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine

1-[(3-Methoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine

Cat. No.: B10880760
M. Wt: 388.5 g/mol
InChI Key: WXXAWTDUWDOAHX-UHFFFAOYSA-N
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Description

1-[(3-Methoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of two aromatic rings, one methoxy-substituted and the other phenoxy-substituted, connected through a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using 3-methoxybenzyl chloride and the piperazine core.

    Attachment of the Phenoxyphenyl Group: Similarly, the phenoxyphenyl group can be attached using 3-phenoxybenzyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions (temperature, pressure, and solvent choice) can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The aromatic rings can be hydrogenated under high pressure in the presence of a catalyst.

    Substitution: Halogenation or nitration can occur on the aromatic rings under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Saturated piperazine derivatives.

    Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

1-[(3-Methoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(3-Methoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into binding sites, potentially modulating the activity of these targets. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-Methoxyphenyl)methyl]-4-[(4-phenoxyphenyl)methyl]piperazine: Similar structure but with a different substitution pattern on the aromatic rings.

    1-[(4-Methoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine: Another isomer with the methoxy group on the 4-position of the phenyl ring.

Uniqueness

1-[(3-Methoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for certain molecular targets. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C25H28N2O2

Molecular Weight

388.5 g/mol

IUPAC Name

1-[(3-methoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine

InChI

InChI=1S/C25H28N2O2/c1-28-24-11-5-7-21(17-24)19-26-13-15-27(16-14-26)20-22-8-6-12-25(18-22)29-23-9-3-2-4-10-23/h2-12,17-18H,13-16,19-20H2,1H3

InChI Key

WXXAWTDUWDOAHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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